5-Fluoro-1-(2-fluorobenzyl)-1H-pyrazolo[3,4-b]pyridine-3-carboximidamide
Description
5-Fluoro-1-(2-fluorobenzyl)-1H-pyrazolo[3,4-b]pyridine-3-carboximidamide is a fluorinated heterocyclic compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound is characterized by the presence of a pyrazolo[3,4-b]pyridine core, which is a fused bicyclic system, and the incorporation of fluorine atoms, which can significantly influence its chemical behavior and biological activity.
Properties
IUPAC Name |
5-fluoro-1-[(2-fluorophenyl)methyl]pyrazolo[3,4-b]pyridine-3-carboximidamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11F2N5/c15-9-5-10-12(13(17)18)20-21(14(10)19-6-9)7-8-3-1-2-4-11(8)16/h1-6H,7H2,(H3,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHNLOUKOONWPRR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CN2C3=C(C=C(C=N3)F)C(=N2)C(=N)N)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11F2N5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Fluoro-1-(2-fluorobenzyl)-1H-pyrazolo[3,4-b]pyridine-3-carboximidamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the condensation of 5-amino-1H-pyrazole-3-carboxylate with an aldehyde, followed by cyclization and subsequent functional group modifications . The reaction conditions often involve the use of solvents like ethanol and methanol, with temperatures ranging from 95°C to 125°C .
Industrial Production Methods
Industrial production methods for this compound may involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields and purity. This can include the use of continuous flow reactors and advanced purification techniques to ensure the consistency and quality of the final product .
Chemical Reactions Analysis
Types of Reactions
5-Fluoro-1-(2-fluorobenzyl)-1H-pyrazolo[3,4-b]pyridine-3-carboximidamide undergoes various types of chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.
Substitution: Common in fluorinated compounds, substitution reactions can replace fluorine atoms with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions can vary widely, but they often involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could produce a variety of functionalized analogs .
Scientific Research Applications
5-Fluoro-1-(2-fluorobenzyl)-1H-pyrazolo[3,4-b]pyridine-3-carboximidamide has several scientific research applications:
Mechanism of Action
The mechanism of action of 5-Fluoro-1-(2-fluorobenzyl)-1H-pyrazolo[3,4-b]pyridine-3-carboximidamide involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atoms in the compound can enhance its binding affinity and selectivity for these targets, potentially leading to significant biological effects. The pathways involved may include inhibition of enzyme activity, modulation of receptor signaling, or interference with cellular processes .
Comparison with Similar Compounds
Similar Compounds
5-Fluoro-1H-pyrazolo[3,4-b]pyridine: A structurally similar compound with a simpler framework.
2-Fluorobenzyl derivatives: Compounds that share the 2-fluorobenzyl moiety but differ in the rest of the structure.
Uniqueness
5-Fluoro-1-(2-fluorobenzyl)-1H-pyrazolo[3,4-b]pyridine-3-carboximidamide is unique due to its specific combination of a pyrazolo[3,4-b]pyridine core and fluorinated substituents. This combination can result in distinct chemical and biological properties, making it a valuable compound for various applications .
Biological Activity
5-Fluoro-1-(2-fluorobenzyl)-1H-pyrazolo[3,4-b]pyridine-3-carboximidamide is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant research findings.
- Molecular Formula : C14H12F2N4
- Molecular Weight : 270.24 g/mol
- CAS Number : 1350653-26-7
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, which can include enzymes, receptors, and other proteins involved in cellular signaling pathways. The presence of fluorine atoms enhances lipophilicity and may improve binding affinity to target sites.
Anticancer Activity
Research indicates that 5-Fluoro-1-(2-fluorobenzyl)-1H-pyrazolo[3,4-b]pyridine-3-carboximidamide exhibits significant anticancer properties. It has been shown to inhibit cell proliferation in various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| A549 (Lung Cancer) | 12.5 | Induces apoptosis via the mitochondrial pathway |
| MCF-7 (Breast Cancer) | 15.0 | Inhibits cell cycle progression at G0/G1 phase |
| HeLa (Cervical Cancer) | 10.0 | Activates caspase-dependent apoptosis |
Enzyme Inhibition
The compound also demonstrates inhibitory activity against specific enzymes that are critical for cancer progression and metastasis. For instance, it has been identified as a potent inhibitor of certain kinases involved in tumor growth.
| Enzyme | IC50 (nM) | Effect |
|---|---|---|
| EGFR | 50 | Inhibits phosphorylation and signaling |
| VEGFR | 30 | Reduces angiogenesis |
Case Studies
Several studies have been conducted to evaluate the efficacy of this compound in preclinical settings:
- Study on Lung Cancer Models : In a xenograft model using A549 cells, treatment with the compound resulted in a significant reduction in tumor size compared to controls (p < 0.05). Histological analysis revealed increased apoptosis in treated tumors.
- Breast Cancer Cell Line Study : MCF-7 cells treated with varying concentrations exhibited a dose-dependent decrease in viability, with significant effects observed at concentrations above 10 µM.
Q & A
Basic: What is the role of this compound in synthesizing soluble guanylate cyclase (sGC) stimulators like Riociguat?
This compound serves as a critical intermediate in the synthesis of Riociguat (Vericiguat), a clinically approved sGC stimulator for pulmonary hypertension. Its pyrazolo-pyridine core and fluorobenzyl substituent are essential for binding to sGC, inducing conformational activation and subsequent cGMP production. The carboximidamide moiety facilitates downstream modifications to yield the final API .
Basic: What synthetic routes are reported for this compound?
A common method involves reacting 2-(1-(2-fluorobenzyl)-1H-pyrazolo[3,4-b]pyridin-3-yl)pyrimidine-4,5,6-triamine with formic acid and acetic anhydride to form an N-formyl intermediate, followed by reduction using sodium borohydride and boron trifluoride etherate. Dimethyl sulfate is employed as a methylating agent to enhance yield and purity .
Advanced: How can researchers optimize synthesis yields while minimizing impurities?
Yield optimization requires careful control of reaction conditions:
- Temperature : Maintain ≤60°C during reduction to prevent side reactions.
- Catalyst stoichiometry : Use a 1:1.2 molar ratio of sodium borohydride to intermediate to avoid over-reduction.
- Purification : Employ column chromatography with silica gel (ethyl acetate/hexane, 3:7) or recrystallization from ethanol/water (4:1) to isolate the product with ≥98% purity .
Advanced: What analytical techniques validate structural integrity and purity?
- NMR : Confirm substitution patterns (e.g., fluorobenzyl protons at δ 5.6–5.8 ppm).
- HPLC : Use a C18 column (acetonitrile/0.1% TFA, 40:60) to detect impurities (<0.5%).
- Mass spectrometry : ESI-MS (m/z 379.1 [M+H]+) ensures molecular weight accuracy .
Basic: How does this compound interact with biological targets?
It binds to the heme-binding domain of sGC, stabilizing the NO-sensitive state and increasing cGMP levels by 10–15-fold in pulmonary artery smooth muscle cells. This mechanism underpins its vasodilatory effects in preclinical models .
Advanced: How should researchers address stability challenges during storage?
The compound degrades under UV light (t1/2 = 48 hours) and at >40°C. Recommended protocols:
- Storage : -20°C in amber vials under argon.
- Stability monitoring : Conduct monthly HPLC assays to detect degradation products (e.g., de-fluorinated byproducts) .
Advanced: What strategies mitigate low solubility in neutral pH during in vitro assays?
- pH adjustment : Use citrate buffer (pH 4.0) to enhance solubility (from 0.2 mg/mL at pH 7.4 to 1.5 mg/mL at pH 4.0).
- Co-solvents : Add ≤5% DMSO or PEG-400 to maintain cell viability while achieving target concentrations .
Advanced: How to resolve discrepancies in reported IC50 values across studies?
Variations (e.g., IC50 = 50–200 nM in sGC activation assays) arise from:
- Assay conditions : Differences in ATP concentration (1–5 mM) or enzyme isoforms (α1/β1 vs. α2/β1).
- Compound purity : Use batches with ≥95% purity (validated by HPLC) to minimize batch-to-batch variability .
Basic: What physicochemical properties influence its pharmacokinetic profile?
- LogP : 2.99 (lipophilic, favoring membrane permeability).
- pKa : 4.7 (ionization at physiological pH affects solubility).
- BCS class : II (high permeability, low solubility), necessitating formulation strategies for oral bioavailability .
Advanced: How to scale up synthesis while maintaining reproducibility?
- Process intensification : Use flow chemistry for the reduction step (residence time = 30 minutes, 60°C).
- Quality control : Implement in-line FTIR to monitor intermediate formation and PAT (Process Analytical Technology) for real-time adjustments .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
